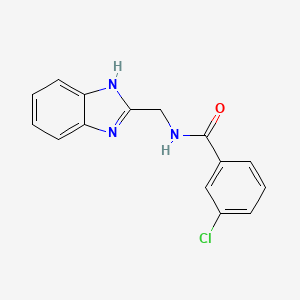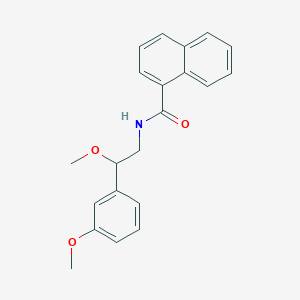
N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, also known as XAV939, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves the inhibition of several signaling pathways, including the Wnt and NF-κB pathways. N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has been shown to bind to and inhibit the activity of tankyrase, an enzyme that is involved in the regulation of the Wnt signaling pathway. This inhibition leads to the stabilization of Axin, a key component of the Wnt signaling pathway, and the subsequent inhibition of Wnt signaling. N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has also been shown to inhibit the activity of β-catenin, a downstream target of the Wnt signaling pathway. Inhibition of the NF-κB pathway by N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves the inhibition of IκB kinase (IKK) activity.
Biochemical and Physiological Effects:
N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of cell death in cancer cells. N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in inflammation models. In addition, N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has been shown to have anti-angiogenic effects, which may be relevant in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide in lab experiments is its specificity for the Wnt and NF-κB signaling pathways. This specificity allows researchers to study the effects of inhibiting these pathways without affecting other signaling pathways. However, one of the limitations of using N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is its potential toxicity, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide. One area of research is the development of more potent and selective inhibitors of tankyrase, which may have greater therapeutic potential. Another area of research is the identification of biomarkers that can predict the response to N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide treatment in cancer patients. In addition, the use of N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, may have synergistic effects in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The most widely used method for synthesizing N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves the reaction of 2,3-dimethoxybenzaldehyde with quinoxaline-2-carboxylic acid to form an intermediate, which is then coupled with pyrrolidine-1-carboxylic acid to form N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has been extensively studied in scientific research, particularly in the fields of cancer and inflammation. In cancer research, N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has been shown to inhibit the Wnt signaling pathway, which is involved in the development and progression of many types of cancer. Inflammation research has also shown that N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide can inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Propiedades
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-18-9-5-8-17(20(18)28-2)24-21(26)25-11-10-14(13-25)29-19-12-22-15-6-3-4-7-16(15)23-19/h3-9,12,14H,10-11,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHDGNXQYAUNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Cyclopropylmethyl)oxan-4-yl]methanamine](/img/structure/B2421043.png)
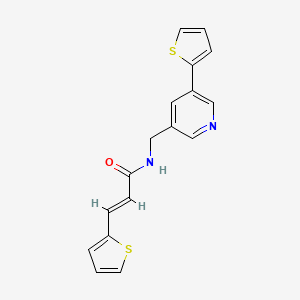

![4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2421048.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421050.png)
![2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2421051.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2421054.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2421055.png)
![N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride](/img/structure/B2421057.png)
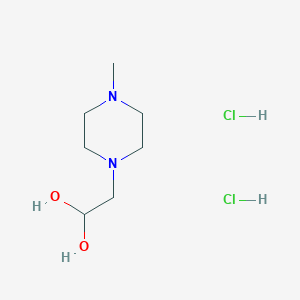
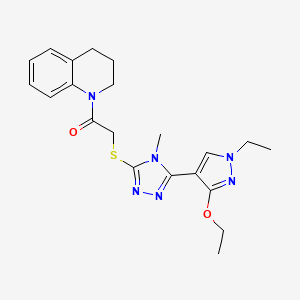
![2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B2421061.png)
